molecular formula C7H13NO2 B15309002 Methyl 2-(but-3-enylamino)acetate

Methyl 2-(but-3-enylamino)acetate

Cat. No.: B15309002
M. Wt: 143.18 g/mol
InChI Key: JABVLGQBLVBFNW-UHFFFAOYSA-N
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Description

Methyl 2-(but-3-enylamino)acetate is an organic compound with the molecular formula C6H11NO2 It is a derivative of glycine, where the amino group is substituted with a but-3-enyl group, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(but-3-enylamino)acetate can be synthesized through several methods. One common approach involves the reaction of glycine methyl ester with but-3-enylamine under appropriate conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps such as distillation or crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(but-3-enylamino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-(but-3-enylamino)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme-substrate interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(but-3-enylamino)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biochemical pathways and cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(but-2-enylamino)acetate
  • Methyl 2-(but-4-enylamino)acetate
  • Ethyl 2-(but-3-enylamino)acetate

Uniqueness

Methyl 2-(but-3-enylamino)acetate is unique due to the specific positioning of the but-3-enyl group, which can influence its reactivity and interactions with other molecules. This distinct structure may result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 2-(but-3-enylamino)acetate

InChI

InChI=1S/C7H13NO2/c1-3-4-5-8-6-7(9)10-2/h3,8H,1,4-6H2,2H3

InChI Key

JABVLGQBLVBFNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCCC=C

Origin of Product

United States

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